An In-depth Technical Guide to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: Direct experimental data for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is not extensively available in public literature. This guide has been constructed by a thorough analysis of its structural components—the benzylamine core and the meta-substituted trifluoromethylsulfanyl moiety. By synthesizing data from closely related analogues and foundational principles of organofluorine chemistry, we provide a robust predictive overview of its properties and potential. This approach allows us to offer valuable, field-proven insights into its behavior and utility, particularly for applications in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is a primary benzylamine derivative featuring a trifluoromethylsulfanyl (-SCF₃) group at the meta-position of the phenyl ring. This substitution is critical as the -SCF₃ group imparts unique electronic and steric properties that are highly sought after in drug design and advanced materials.
The trifluoromethylsulfanyl group is a potent electron-withdrawing substituent, which significantly influences the basicity of the amine and the reactivity of the aromatic ring. Furthermore, it is one of the most lipophilic substituents used in medicinal chemistry, a property that can dramatically enhance a molecule's ability to cross lipid membranes.[1][2]
Predicted Physicochemical Data:
Quantitative experimental data for the target compound is limited. The table below presents calculated properties alongside experimental data for its close structural isomers and analogues to provide a reliable estimation.
| Property | Predicted/Reported Value | Source/Analogue |
| Molecular Formula | C₈H₈F₃NS | - |
| Molecular Weight | 207.22 g/mol | - |
| CAS Number | 1185019-21-9 | Commercial Vendor Data |
| Appearance | Colorless to light yellow liquid (predicted) | Analogy with isomers[3] |
| Boiling Point | ~225 °C (at 760 mmHg) | Analogy with 4-(Trifluoromethylthio)benzylamine[3] |
| Density | ~1.3 g/mL | Analogy with 4-(Trifluoromethylthio)benzylamine (1.29 g/mL)[3] |
| Refractive Index | ~1.50 | Analogy with 4-(Trifluoromethylthio)benzylamine (1.50)[3] |
| LogP (calculated) | 2.8 - 3.2 | Estimation based on substituent constants |
| pKa (predicted) | ~8.5 (Amine) | Estimation based on electron-withdrawing effect of m-SCF₃ |
Proposed Synthesis and Purification
Proposed Synthetic Workflow:
The synthesis can be conceptualized as a two-stage process starting from 3-bromobenzonitrile:
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Trifluoromethylthiolation: Introduction of the -SCF₃ group onto the aromatic ring.
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Nitrile Reduction: Conversion of the cyano group to an aminomethyl group.
Caption: Proposed synthetic workflow for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine.
Experimental Protocol: Nitrile Reduction (Catalytic Hydrogenation)
Causality: Catalytic hydrogenation is selected as a robust and scalable method for nitrile reduction. It avoids the use of metal hydrides like LiAlH₄, which can be hazardous on a large scale and require strictly anhydrous conditions. Palladium on carbon (Pd/C) is a standard, effective catalyst for this transformation.[4]
-
Reactor Setup: To a hydrogenation vessel, add 3-((trifluoromethyl)thio)benzonitrile (1.0 eq).
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Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol, followed by 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reaction. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine.
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Purification: The crude product can be purified by vacuum distillation, leveraging its likely high boiling point, or by column chromatography on silica gel if non-volatile impurities are present.
Spectroscopic Data and Structural Elucidation (Predicted)
The following table outlines the expected spectroscopic signatures for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine, which are crucial for its identification and characterization.
| Technique | Predicted Chemical Shifts (δ) and Couplings (J) | Rationale |
| ¹H NMR | δ 7.4-7.6 (m, 4H, Ar-H)δ 3.9-4.0 (s, 2H, CH₂)δ 1.5-2.0 (br s, 2H, NH₂) | The aromatic protons will appear as a complex multiplet. The benzylic CH₂ protons will be a singlet adjacent to the amine. The amine protons are typically broad and may exchange with D₂O. |
| ¹³C NMR | δ 140-145 (Ar-C-S)δ 120-135 (Ar-C-H, Ar-C-CH₂)δ 123 (q, J ≈ 257 Hz, CF₃)δ 45-50 (CH₂) | The carbon attached to the sulfur will be downfield. The CF₃ signal will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | δ -40 to -45 (s, 3F) | The three fluorine atoms of the -SCF₃ group are equivalent and will appear as a sharp singlet in this characteristic region. |
| Mass Spec (EI) | M⁺ at m/z = 207 | Molecular ion peak. |
| Key Fragments: m/z = 190 (M-NH₃), 138 (M-SCF₃) | Fragmentation pattern typical of benzylamines. |
Reactivity and Chemical Behavior
The chemical behavior of this molecule is dictated by the interplay between the nucleophilic primary amine and the strongly deactivating trifluoromethylsulfanyl group.
Reactivity of the Amine Group: The primary amine is a competent nucleophile and a base. It will readily undergo:
-
Salt Formation: Reacts with acids to form ammonium salts, which can be useful for purification or formulation.
-
Acylation: Reacts with acyl chlorides or anhydrides to form stable amides.
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Reductive Amination: Can be used as the amine component in reductive amination reactions with aldehydes or ketones.
Influence of the -SCF₃ Group: The trifluoromethylsulfanyl group is one of the most strongly electron-withdrawing groups, exerting its influence through both induction and resonance.[5][6]
Caption: Logical relationships of the -SCF₃ group's properties.
This strong electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to the -CH₂NH₂ group, and meta to the -SCF₃ group. More significantly, it lowers the pKa of the conjugate acid of the amine compared to unsubstituted benzylamine, making it a weaker base.
Applications in Medicinal Chemistry and Drug Development
The unique combination of a benzylamine scaffold and a trifluoromethylsulfanyl group makes this molecule a highly valuable building block for drug discovery.
-
Enhanced Metabolic Stability: The C-S bond in the -SCF₃ group is more resistant to oxidative metabolism compared to a simple thioether, and the C-F bonds are exceptionally stable. Replacing a metabolically labile group (e.g., a methyl or methoxy group) with -SCF₃ can block metabolic pathways, prolonging a drug's half-life.[7]
-
Increased Lipophilicity and Membrane Permeability: The -SCF₃ group has a Hansch-Fujita π constant of +1.44, making it significantly more lipophilic than a trifluoromethyl group (+0.88) or a chlorine atom (+0.71).[1][2] This property can be strategically employed to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[5]
-
Modulation of Target Binding: The strong dipole and electron-withdrawing nature of the -SCF₃ group can alter the electronic environment of a molecule, potentially leading to new, favorable interactions (e.g., dipole-dipole, ion-dipole) with a biological target, thereby improving binding affinity and selectivity.[5][6]
-
Scaffold for Library Synthesis: As a primary amine, it serves as a versatile handle for parallel synthesis, allowing for the rapid generation of libraries of amides, sulfonamides, and other derivatives for high-throughput screening.
Safety and Handling
A specific Safety Data Sheet (SDS) for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine should be consulted. However, based on data from close structural analogues like 4-(trifluoromethylthio)benzylamine and 3-(trifluoromethyl)benzylamine, the compound should be handled as a hazardous substance.[3][8][9]
-
Hazard Classification (Inferred):
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
- 3-(Trifluoromethyl)benzylamine. PubChem. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
- Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. ResearchGate. [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethylthio)benzylamine | 128273-56-3 | TCI AMERICA [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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